

A Comparative Analysis of the Cytotoxic Effects of (-)-Stylopine and Other Protoberberine Alkaloids

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Compound of Interest		
Compound Name:	(-)-Stylopine	
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Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention for their potential therapeutic properties, particularly their anti-cancer activities. This guide provides a comparative overview of the cytotoxic effects of (-)-Stylopine against other notable protoberberine and related alkaloids, supported by experimental data. We delve into the mechanisms of action, present quantitative cytotoxicity data, and detail the experimental protocols used for their evaluation.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the IC50 values for **(-)-Stylopine** and other selected alkaloids against various human cancer cell lines.



Alkaloid	Туре	Cancer Cell Line	IC50 Value (μM)	Reference
(-)-Stylopine	Protoberberine	MG-63 (Osteosarcoma)	0.9871 (Effective conc. for apoptosis)	[1][2][3]
Dihydrosanguina rine	Protoberberine	SMMC-7721 (Hepatocellular Carcinoma)	27.77 ± 2.29	[4]
A549 (Lung Carcinoma)	28.22 ± 1.03	[4]		
HT-29 (Colorectal Adenocarcinoma)	28.34 ± 2.00		_	
Berberine	Protoberberine	Various	Activity demonstrated, specific IC50s vary widely	
Nantenine	Aporphine	SMMC-7721 (Hepatocellular Carcinoma)	70.08 ± 4.63	_
Xylopine	Aporphine	HCT116 (Colorectal Carcinoma, 3D model)	24.6	_

Note: Aporphine alkaloids are structurally related to protoberberines and are often studied in parallel for their cytotoxic activities.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these alkaloids are mediated through various signaling pathways, often culminating in programmed cell death (apoptosis) or autophagic cell death.



(-)-Stylopine: (-)-Stylopine exerts its anti-cancer effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By inhibiting the expression and phosphorylation of VEGFR2, it blocks downstream signaling cascades, including the PI3K-Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to mitochondrial membrane damage, a key event in the intrinsic pathway of apoptosis, ultimately causing cell death in cancer cells.

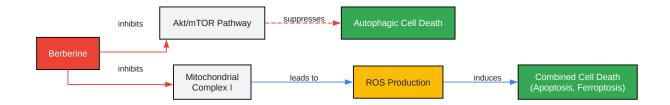


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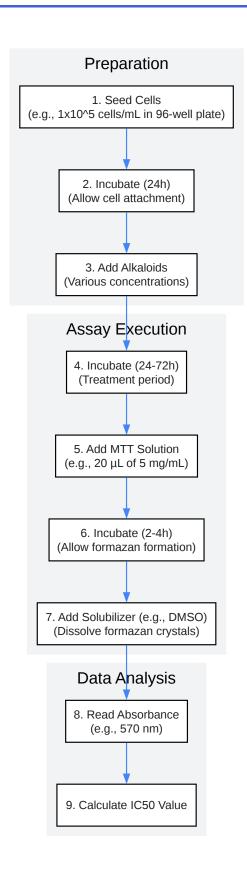
Caption: **(-)-Stylopine** inhibits VEGFR2 signaling, leading to apoptosis.

Berberine: Berberine induces cell death through multiple mechanisms. A prominent pathway involves the inactivation of the Akt/mTOR signaling cascade, a key regulator of cell growth and metabolism, which leads to autophagic cell death. Additionally, berberine can inhibit mitochondrial complex I, leading to the production of reactive oxygen species (ROS) and a combined cell death program involving apoptosis, autophagy, and ferroptosis.









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